molecular formula C16H15NO6 B14434721 Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate CAS No. 82577-48-8

Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate

Cat. No.: B14434721
CAS No.: 82577-48-8
M. Wt: 317.29 g/mol
InChI Key: QJAJGQZELDBPSM-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two ester groups and a 4-acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate typically involves the reaction of 4-acetamidophenylboronic acid with dimethyl furan-3,4-dicarboxylate under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-3,4-dicarboxylic acid derivatives.

    Reduction: Dimethyl 2-(4-hydroxyphenyl)furan-3,4-dicarboxylate.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3,4-furandicarboxylate: Lacks the 4-acetamidophenyl group, making it less versatile in biological applications.

    Dimethyl 2-(4-hydroxyphenyl)furan-3,4-dicarboxylate: Similar structure but with a hydroxyl group instead of an acetamido group, leading to different chemical reactivity and biological activity.

    Dimethyl 2-(4-nitrophenyl)furan-3,4-dicarboxylate: Contains a nitro group, which can significantly alter its electronic properties and reactivity.

Uniqueness

Dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate is unique due to the presence of the acetamido group, which enhances its potential for hydrogen bonding and biological interactions. This makes it a valuable compound for applications in drug development and materials science.

Properties

CAS No.

82577-48-8

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

dimethyl 2-(4-acetamidophenyl)furan-3,4-dicarboxylate

InChI

InChI=1S/C16H15NO6/c1-9(18)17-11-6-4-10(5-7-11)14-13(16(20)22-3)12(8-23-14)15(19)21-2/h4-8H,1-3H3,(H,17,18)

InChI Key

QJAJGQZELDBPSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=C(C(=CO2)C(=O)OC)C(=O)OC

Origin of Product

United States

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